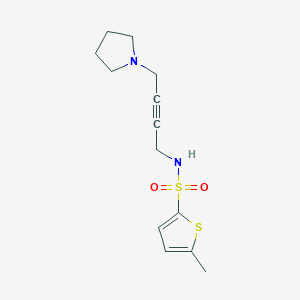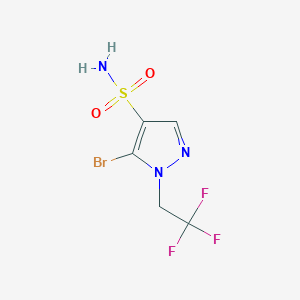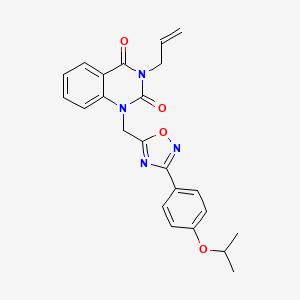
3-allyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is an intriguing compound known for its multifaceted applications in various scientific domains. This compound combines the structural elements of quinazoline, oxadiazole, and substituted phenyl, offering a unique profile of chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione generally involves a multi-step process:
Formation of the Oxadiazole Ring: : The first step is typically the formation of the oxadiazole ring. This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Quinazoline Core Assembly: : The quinazoline core is often synthesized via cyclization reactions involving anthranilic acid derivatives.
Final Coupling: : The final step involves coupling the oxadiazole and quinazoline fragments, which may require specific conditions like catalytic amounts of palladium or other coupling agents to facilitate the formation of the target compound.
Industrial Production Methods
Scaling up to industrial production would likely involve optimizing these synthetic steps for high yield and purity, utilizing flow chemistry or batch reactors under carefully controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : It can undergo oxidative processes where specific functional groups are modified.
Reduction: : Reduction reactions may target specific nitrogen or oxygen atoms within the structure.
Substitution: : Nucleophilic and electrophilic substitutions are possible, particularly on the phenyl ring and the quinazoline core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (like hydrogen peroxide), reducing agents (like lithium aluminum hydride), and various nucleophiles or electrophiles depending on the specific substitution reaction. Reaction conditions typically involve solvents such as methanol, dichloromethane, or acetonitrile and temperature control ranging from ambient to reflux conditions.
Major Products Formed
The products formed depend on the specific reaction type but generally include derivatives with modified functional groups on the quinazoline or phenyl rings, enhancing or altering biological activity and reactivity.
Aplicaciones Científicas De Investigación
The compound's diverse structure allows for broad applications in various fields:
Chemistry: : Used as a building block in organic synthesis, facilitating the development of complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.
Medicine: : Explored for therapeutic potential, possibly acting as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The compound's mechanism of action is deeply rooted in its ability to interact with molecular targets:
Molecular Targets: : Typically targets enzymes, receptors, or nucleic acids.
Pathways Involved: : May influence pathways related to cell division, apoptosis, or metabolic processes, depending on its binding affinity and specificity.
Comparación Con Compuestos Similares
Unique Aspects
Compared to other quinazoline or oxadiazole derivatives, this compound stands out due to the combined presence of these structural motifs, leading to unique reactivity and biological profiles.
Similar Compounds
Quinazoline-2,4(1H,3H)-dione derivatives: : These share the quinazoline core but differ in their substituents, leading to varied biological activities.
1,2,4-Oxadiazole derivatives: : These compounds have similar ring structures but lack the quinazoline component, influencing their chemical reactivity and applications.
This detailed analysis covers the essential aspects of 3-allyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, highlighting its preparation, reactions, applications, and unique characteristics.
Propiedades
IUPAC Name |
1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-4-13-26-22(28)18-7-5-6-8-19(18)27(23(26)29)14-20-24-21(25-31-20)16-9-11-17(12-10-16)30-15(2)3/h4-12,15H,1,13-14H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTYTEXSMOQMHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate](/img/structure/B2356536.png)
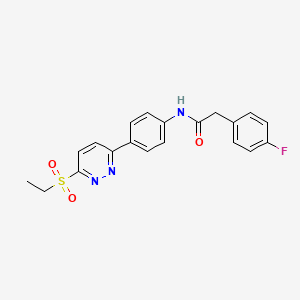
![[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol](/img/structure/B2356539.png)
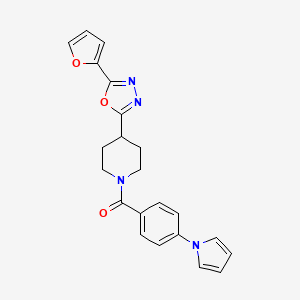
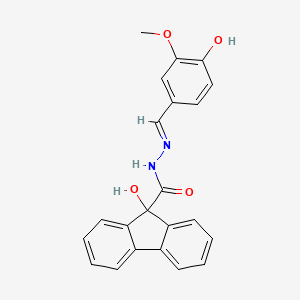
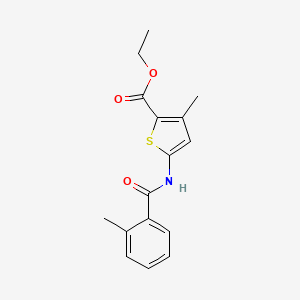
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)
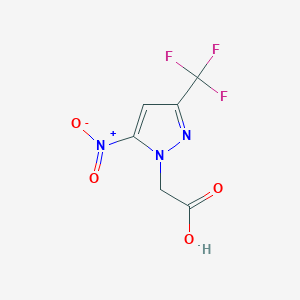
![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)
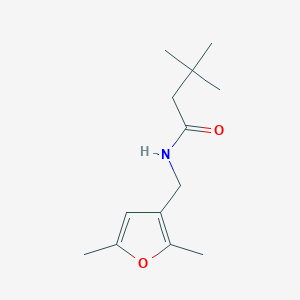
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)
